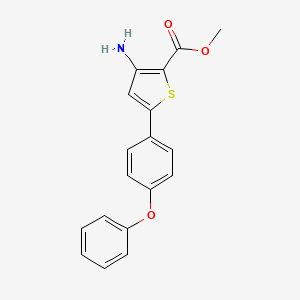

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate, also known as MAPP, is a small molecule that is widely used in scientific research applications. MAPP is a thiophene-based compound with a molecular weight of 244.3 g/mol and is soluble in water and organic solvents. It has been used as a model compound for the study of thiophene-based compounds, and its properties have been extensively studied.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Thienopyrimidinones : Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones. This reaction provides insight into the cyclization mechanism and the activities of the ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Development of Bis-Heterocyclic Monoazo Dyes : Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used to synthesize bis-heterocyclic monoazo dyes, which were characterized and analyzed for solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).

Synthesis of 2-Substituted 3-Hydroxy- and 3-Amino-Thiophens : Methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates were synthesized through the base-induced condensation of methyl thioglycollate with dihalogeno-propionitrile and dihalogenopropionate esters (Huddleston & Barker, 1979).

Synthesis of Thieno[2,3-c]quinolines : Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate, a related compound, was used to synthesize thieno[2,3-c]quinolines, indicating a method of incorporating thiophene moieties into quinoline derivatives (Görlitzer et al., 2004).

Biological Applications

Tumor Cell Selectivity : A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, exhibited tumor-selective properties, inhibiting the proliferation of various tumor cell lines, demonstrating potential as a selective anticancer agent (Thomas et al., 2014).

Anti-proliferative Activity : 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene showed pronounced anti-proliferative activity with a high degree of tumor cell selectivity, highlighting its potential in cancer treatment (Thomas et al., 2017).

作用機序

Target of Action

Similar compounds have shown promise in inhibiting kinase targets, such as the limk protein family, pim-kinases, and mapk-2 kinase (mk2) .

Mode of Action

It’s suggested that similar thiophene-containing compounds may undergo nucleophilic substitution reactions .

Biochemical Pathways

Related compounds have been implicated in inflammatory cell signaling events, including the production of pro-inflammatory cytokines .

Result of Action

Similar compounds have shown potential in disrupting actin polymerization and thus preventing the metastatic potential of tumor cells where limk is over-expressed .

特性

IUPAC Name |

methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-21-18(20)17-15(19)11-16(23-17)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGNAANAWBYEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)

![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)

![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)

![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2990788.png)